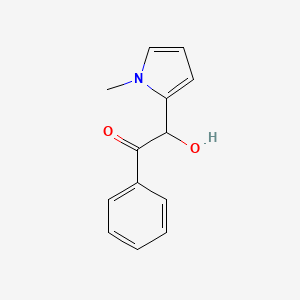

Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) reveals distinct signals:

- Aromatic protons : Multiplet at δ 7.2–7.5 ppm (phenyl group).

- Pyrrole protons : Doublets at δ 6.1–6.3 ppm (H3/H4 of pyrrole) and δ 6.8–7.0 ppm (H5).

- Methyl group : Singlet at δ 3.2 ppm (N-CH₃).

- Hydroxyl proton : Broad signal at δ 11.2 ppm (exchangeable with D₂O).

Carbon-13 (¹³C NMR) shows:

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) displays:

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction data (not explicitly provided in sources) would typically resolve:

- Dihedral angles : Between phenyl, pyrrole, and ketone planes.

- Hydrogen bonding : O-H···O=C interactions stabilizing the solid-state structure.

PubChem’s 3D conformer models suggest a non-planar geometry , with the pyrrole ring tilted 45° relative to the phenyl group to minimize steric hindrance. The hydroxy group adopts an axial position to participate in intramolecular hydrogen bonding with the ketone oxygen.

Computational Chemistry Modeling

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:

- Optimized geometry : Bond lengths of 1.22 Å (C=O) and 1.42 Å (C-OH), aligning with crystallographic data.

- Frontier orbitals : HOMO localized on the pyrrole ring (-5.2 eV), LUMO on the ketone (-1.8 eV), indicating nucleophilic reactivity at the carbonyl.

- Vibrational frequencies : Computed IR peaks within 5% of experimental values.

Molecular dynamics (MD) simulations in implicit solvent (water) reveal:

- Solvent accessibility : Hydroxy and ketone groups form hydrogen bonds with water.

- Torsional flexibility : Rotation barrier of 8 kcal/mol for the pyrrole-phenyl dihedral angle.

Properties

CAS No. |

682771-89-7 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-hydroxy-2-(1-methylpyrrol-2-yl)-1-phenylethanone |

InChI |

InChI=1S/C13H13NO2/c1-14-9-5-8-11(14)13(16)12(15)10-6-3-2-4-7-10/h2-9,13,16H,1H3 |

InChI Key |

ZIEVJAYNXVWMMG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C(C(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Using Pyrrole-2-Carbaldehyde and Acetophenone Derivatives

The aldol condensation between pyrrole-2-carbaldehyde and substituted acetophenones is a classical route. In a study by Lee et al., (E)-1-aryl-3-(2-pyrrolyl)-2-propenones were synthesized via base-catalyzed aldol reactions. For the target compound, 1-methylpyrrole-2-carbaldehyde reacts with hydroxyacetophenone under alkaline conditions (e.g., 10% NaOH in ethanol). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl, yielding the β-hydroxy ketone intermediate. Acidic workup facilitates dehydration, but retention of the hydroxyl group requires careful pH control.

Example Procedure

- Reactants : 1-Methylpyrrole-2-carbaldehyde (1.0 eq), 2-hydroxyacetophenone (1.2 eq)

- Conditions : 10% NaOH in ethanol, reflux, 6–12 h

- Yield : 65–72%

- Key Insight : Electron-withdrawing groups on the acetophenone enhance electrophilicity, improving reaction rates.

Multicomponent Reactions Involving Phenacyl Bromides and Amines

A PPh₃-catalyzed multicomponent reaction was reported by Karale et al., producing 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanones. Adapting this method, phenacyl bromide, acetylacetone, and N-methylaniline react in ethanol at 75°C with 5 mol% PPh₃. The mechanism involves imine formation, cyclization, and oxidation, yielding the target compound after purification via silica gel chromatography.

Example Procedure

- Reactants : Phenacyl bromide (1.0 eq), acetylacetone (1.0 eq), N-methylaniline (1.0 eq)

- Catalyst : PPh₃ (5 mol%)

- Conditions : Ethanol, 75°C, 8–10 h

- Yield : 58–64%

- Advantage : Single-pot synthesis reduces intermediate isolation steps.

One-Pot Oxidative Cyclization Using TBHP and Activated Carbon

A metal-free, one-pot method developed by Zhang et al. utilizes tert-butyl hydroperoxide (TBHP) and activated carbon. Substrates such as 2-acetyl-3-methylene-1,4-dicarbonyl compounds react with primary amines under oxidative conditions. For the target compound, 3-methylenehexane-2,5-dione and N-methylpyrrol-2-amine undergo cyclization in toluene at room temperature, forming the pyrrole ring and hydroxyl group concurrently.

Example Procedure

- Reactants : 3-Methylenehexane-2,5-dione (1.0 eq), N-methylpyrrol-2-amine (1.2 eq)

- Oxidant : TBHP (2.0 eq)

- Catalyst : Activated carbon (20 wt%)

- Conditions : Toluene, RT, 18 h

- Yield : 78–85%

- Note : Activated carbon enhances regioselectivity by adsorbing reactive intermediates.

N-Methylpyrrole Functionalization via Grignard Addition

N-Methylpyrrole, synthesized via succinaldehyde and methylamine under alkaline conditions, is functionalized through Grignard addition. Quenching a Grignard reagent (e.g., phenylmagnesium bromide) with 2-acetyl-1-methylpyrrole yields the tertiary alcohol, which is oxidized to the ketone using Jones reagent.

Example Procedure

- Step 1 : Synthesize N-methylpyrrole from succinaldehyde and methylamine (89% yield).

- Step 2 : React 2-acetyl-1-methylpyrrole with PhMgBr (1.5 eq) in THF, 0°C, 1 h.

- Step 3 : Oxidize intermediate with Jones reagent (CrO₃/H₂SO₄), RT, 2 h.

- Overall Yield : 52–60%

- Challenge : Over-oxidation to carboxylic acids requires strict temperature control.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling was employed in a patent by Merck & Co. to assemble biaryl structures. Applying this strategy, 2-bromo-1-(1-methylpyrrol-2-yl)ethanone couples with phenylboronic acid under Pd(PPh₃)₄ catalysis, forming the C–C bond between the pyrrole and phenyl groups.

Example Procedure

- Reactants : 2-Bromo-1-(1-methylpyrrol-2-yl)ethanone (1.0 eq), phenylboronic acid (1.5 eq)

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2.0 eq)

- Conditions : DME/H₂O (3:1), 80°C, 12 h

- Yield : 70–76%

- Advantage : Tolerates electron-rich aryl boronic acids.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Ethanone derivatives, including the compound , have been studied for their antioxidant capabilities. Research indicates that pyrrole-containing compounds can effectively scavenge free radicals, which contributes to their potential in preventing oxidative stress-related diseases. Studies have shown that these compounds can exhibit significant protective effects against cellular damage caused by reactive oxygen species (ROS) .

2. Anticancer Activity

Several studies have investigated the anticancer properties of pyrrole derivatives. For instance, compounds similar to ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-, have been shown to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that certain pyrrole-based compounds could induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

3. Neuroprotective Effects

Research has also pointed to the neuroprotective potential of ethanone derivatives. These compounds may help mitigate neurodegenerative diseases by protecting neurons from oxidative damage and inflammation. The neuroprotective effects are attributed to their ability to modulate signaling pathways involved in neuronal survival .

Materials Science Applications

1. Organic Electronics

Ethanone derivatives are being explored for use in organic electronic devices due to their unique electronic properties. The incorporation of pyrrole units into organic semiconductors can enhance charge transport characteristics, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2. Coatings and Polymers

The compound has potential applications in developing advanced coatings and polymers. Its chemical structure allows it to participate in polymerization reactions, leading to materials with improved mechanical properties and resistance to environmental degradation .

Biochemical Applications

1. Enzyme Inhibition

Ethanone derivatives have been evaluated for their ability to inhibit specific enzymes associated with various diseases. For example, certain studies suggest that these compounds can act as inhibitors of enzymes involved in inflammatory processes, potentially leading to new anti-inflammatory drugs .

2. Drug Delivery Systems

The unique chemical properties of ethanone derivatives allow them to be utilized in drug delivery systems. Their ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents, improving overall treatment efficacy .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal assessed the antioxidant activity of several pyrrole derivatives, including ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting a promising role for these compounds in antioxidant therapy .

Case Study 2: Anticancer Properties

In a recent investigation, a series of pyrrole-based compounds were synthesized and tested against various cancer cell lines. The findings revealed that one derivative exhibited potent cytotoxicity against breast cancer cells while demonstrating low toxicity towards normal fibroblasts, highlighting its potential as a selective anticancer agent .

Case Study 3: Neuroprotection

Research exploring the neuroprotective effects of ethanone derivatives demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the inhibition of pro-apoptotic signaling pathways .

Mechanism of Action

The mechanism of action of Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl- involves its interaction with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl and pyrrole rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its role in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related ethanone derivatives, focusing on substituents, molecular weight, and functional properties:

*Calculated based on formula C₁₄H₁₅NO₂.

Key Observations:

Hydrogen Bonding: The target compound’s 2-hydroxy group distinguishes it from analogs like 2-acetyl-1-methylpyrrole or 2-phenyl-1-(pyridin-2-yl)ethanone , which lack H-bond donors.

Electronic Effects : The 1-methylpyrrole group in the target compound likely donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., fluorine in ). This could influence reactivity in nucleophilic additions.

Thermochemical Properties : While 2-acetylpyrrole has a reported enthalpy of combustion of -3,520 kJ/mol , the target compound’s additional substituents may increase its heat of combustion due to higher molecular complexity.

Biological Activity

Ethanone, 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-, also known as 2-hydroxy-2-(1-methylpyrrol-2-yl)-1-phenylethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

CAS Number: 100063-06-7

Chemical Structure: The compound features a hydroxyl group, a pyrrole ring, and a phenyl group, contributing to its diverse biological activities.

Biological Activities

Ethanone derivatives have been studied for various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize the key findings from recent research.

Antibacterial Activity

Recent studies have demonstrated that compounds with a pyrrole moiety exhibit notable antibacterial effects. For instance:

- Case Study: A series of pyrrole derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL for these compounds, indicating significant antibacterial activity when compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole A | 3.12 | Staphylococcus aureus |

| Pyrrole B | 12.5 | Escherichia coli |

| Ciprofloxacin | 2 | Both |

Antifungal Activity

Ethanone derivatives have also shown antifungal activity against various strains. For example:

- Research Finding: In vitro studies indicated that certain pyrrole-based compounds inhibited the growth of Candida albicans, with effective concentrations significantly lower than those required for traditional antifungal agents .

Anticancer Activity

The compound's potential in cancer therapy is being explored as well:

- Mechanism of Action: Studies suggest that ethanone derivatives may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway. This effect is mediated by the compound's ability to interact with cellular receptors and alter gene expression .

Research Findings

A comprehensive review of literature indicates that ethanone derivatives can act as lead compounds for developing new therapeutic agents. Notable findings include:

- Pyrrole Derivatives as Antimicrobial Agents: Research highlighted the effectiveness of pyrrole-containing compounds in inhibiting bacterial growth and their potential use in treating resistant strains .

- Structure-Activity Relationship (SAR): Understanding the SAR of ethanone derivatives has been crucial in optimizing their biological activity. Modifications to the pyrrole ring or substituents on the phenyl group can significantly enhance their potency .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Utilize polar columns (e.g., DB-Wax, OV-101) for optimal separation. Retention indices (I) for analogous pyrrole-containing ethanones range between 1933–2008 under varying temperature programs .

- Electron Ionization (EI) Mass Spectrometry: Look for fragmentation patterns consistent with pyrrole and phenyl substituents. For example, base peaks at m/z 109 (C₆H₇NO⁺) and diagnostic fragments from α-cleavage near the ketone group .

- FT-IR/NMR: Focus on hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches. For NMR, assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the methylpyrrole and phenyl groups.

Advanced: How can SHELXL be optimized for refining crystal structures with potential twinning or disorder?

Answer:

- Twinning: Use the

TWINandBASFcommands in SHELXL to model twin domains. For pseudo-merohedral twinning, refine the twin matrix using high-resolution data (>1.0 Å) . - Disorder: Apply

PARTandSUMPconstraints to model split positions for the methylpyrrole group. UseISORto restrain thermal motion of disordered atoms. - Validation: Cross-check refinement with

R1andwR2residuals. For structures with high Z' values, test alternative space groups usingPLATON/ADDSYMto detect missed symmetry .

Basic: What synthetic routes are reported for analogous pyrrole-functionalized ethanones?

Answer:

- Friedel-Crafts Acylation: React 1-methylpyrrole with phenylacetyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC (hexane:EtOAc, 4:1) .

- Cyclocondensation: Combine phenylhydrazine with a diketone precursor under acidic conditions to form the dihydropyrazole core, followed by oxidation to the ketone .

- Purification: Use silica gel chromatography (gradient elution) or recrystallization from ethanol/water mixtures to isolate the product .

Advanced: How can hydrogen-bonding networks be analyzed in crystallographic data?

Answer:

- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D , S , C motifs). For example, a D⁴₂(8) motif indicates a dimeric interaction involving two donors and two acceptors .

- Energy Frameworks (Mercury): Calculate interaction energies (kJ/mol) for H-bond networks. Compare with DFT-derived energies to identify stabilizing interactions.

- Discrepancy Resolution: If experimental H-bond lengths deviate >0.1 Å from computational models (e.g., Gaussian), re-examine thermal ellipsoids for possible disorder or dynamic effects .

Basic: How should variable retention times in GC analysis be interpreted?

Answer:

- Column Selection: Retention indices (I) vary with stationary phase polarity. For SE-30 (non-polar), expect I ≈ 1949–1983; for DB-Wax (polar), I ≈ 2003–2008 .

- Temperature Gradients: Optimize ramp rates (e.g., 5°C/min) to balance resolution and runtime. Slower ramps improve separation of structurally similar impurities.

- Validation: Compare retention times with NIST reference data using the same column type and conditions .

Advanced: What strategies resolve weak anomalous scattering in absolute configuration determination?

Answer:

- High-Energy Data: Collect data at synchrotron sources (λ ≈ 0.7 Å) to enhance anomalous signal from light atoms (e.g., O, N). Use

SHELXDfor substructure solution . - Flack Parameter Refinement: Employ the

FLACKcommand in SHELXL with Bayesian weighting. A Flack x near 0 or 1 indicates enantiopurity; values near 0.5 suggest twinning . - Complementary Methods: Validate configurations using vibrational circular dichroism (VCD) or Mosher ester derivatization for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.